molecular formula C22H20N6OS B10921653 N-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamothioyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamothioyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B10921653
M. Wt: 416.5 g/mol
InChI Key: MVQJCGBGLSSWRR-UHFFFAOYSA-N
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Description

N-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-N’-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA: is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of two pyrazole rings, one of which is substituted with dimethyl groups, and the other with diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-N’-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA typically involves multiple steps:

    Formation of 1,3-DIMETHYL-1H-PYRAZOL-5-YL: This can be achieved through the reaction of hydrazine with acetylacetone under acidic conditions.

    Formation of 1,3-DIPHENYL-1H-PYRAZOL-4-YL: This involves the reaction of phenylhydrazine with benzoylacetone.

    Coupling Reaction: The two pyrazole derivatives are then coupled using thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiourea moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the pyrazole moieties can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogenating agents like bromine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Analytical Chemistry: It can be used as a reagent for the detection and quantification of certain metal ions.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes that interact with thiourea derivatives.

    Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in drug development.

Medicine

    Drug Development: Its unique structure makes it a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism by which N-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-N’-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The pyrazole rings can interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-N’-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)CARBONYL]UREA: Similar structure but with a urea moiety instead of thiourea.

    N-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-N’-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)CARBONYL]THIOCARBAMATE: Similar structure but with a thiocarbamate moiety.

Uniqueness

The presence of the thiourea moiety in N-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-N’-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA provides unique chemical properties, such as the ability to form strong hydrogen bonds and coordinate with metal ions, which are not as pronounced in the similar compounds listed above.

Properties

Molecular Formula

C22H20N6OS

Molecular Weight

416.5 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)carbamothioyl]-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C22H20N6OS/c1-15-13-19(27(2)25-15)23-22(30)24-21(29)18-14-28(17-11-7-4-8-12-17)26-20(18)16-9-5-3-6-10-16/h3-14H,1-2H3,(H2,23,24,29,30)

InChI Key

MVQJCGBGLSSWRR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=S)NC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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